EBI-1051

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H15F2IN2O5 |

|---|---|

Molecular Weight |

504.2 g/mol |

IUPAC Name |

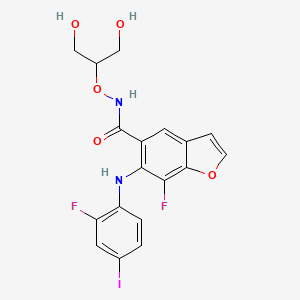

N-(1,3-dihydroxypropan-2-yloxy)-7-fluoro-6-(2-fluoro-4-iodoanilino)-1-benzofuran-5-carboxamide |

InChI |

InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |

InChI Key |

VUJYNHRRRJUAHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=C3C=COC3=C2F)C(=O)NOC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

EBI-1051 and Melanoma: A Review of an Investigational MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

EBI-1051 is a novel, orally available small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase) that has been investigated for its potential therapeutic application in cancers characterized by dysregulation of the RAS-RAF-MEK-ERK signaling pathway, including melanoma.[1][2] This technical overview synthesizes the available preclinical data on the mechanism of action of this compound and the broader context of MEK inhibition in melanoma.

Core Mechanism of Action: Targeting the MAPK Pathway

The primary mechanism of action of this compound is the inhibition of MEK1 and MEK2, dual-specificity kinases that are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway.[2][3][4] In a significant subset of melanomas, this pathway is constitutively activated, most commonly due to mutations in the BRAF gene (e.g., V600E) or, less frequently, in NRAS.[4][5][6]

This compound functions as an allosteric inhibitor, binding to a pocket on the MEK enzyme that is distinct from the ATP-binding site.[3] This binding event locks MEK into a catalytically inactive conformation, thereby preventing the phosphorylation and subsequent activation of its sole downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[3] The inhibition of ERK1/2 activation leads to the downregulation of various cellular processes critical for tumor growth and survival, including cell proliferation, differentiation, and apoptosis.[3]

Below is a diagram illustrating the canonical MAPK signaling pathway and the point of intervention for this compound.

Preclinical Efficacy in Cancer Models

This compound, a compound with a benzofuran scaffold, has demonstrated potent and orally efficacious activity in preclinical cancer models.[1] Studies have shown its effectiveness in xenograft models, particularly in colo-205 colorectal cancer, suggesting its potential for treating melanoma and other MEK-associated cancers.[1][2] In some cancer cell lines, such as colon-205, A549, and MDA-MB-231, this compound has exhibited superior potency when compared to the established MEK inhibitor, selumetinib (AZD6244).[1]

While specific quantitative data for this compound in melanoma cell lines is not extensively published in publicly available literature, the strong dependence of many melanoma subtypes on the MAPK pathway provides a solid rationale for its investigation in this malignancy.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, based on standard methodologies for assessing MEK inhibitors, key experiments would likely include:

1. In Vitro Kinase Assays:

-

Objective: To determine the direct inhibitory activity of this compound on MEK1 and MEK2 enzymes.

-

Methodology: Recombinant human MEK1 and MEK2 enzymes would be incubated with a substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of this compound. The level of phosphorylated ERK2 would be quantified, typically using methods like ELISA or radiometric assays, to determine the IC50 value of this compound.

2. Cellular Proliferation Assays:

-

Objective: To assess the effect of this compound on the growth of melanoma cell lines.

-

Methodology: A panel of human melanoma cell lines with known driver mutations (e.g., BRAF V600E, NRAS Q61R) would be cultured in the presence of escalating doses of this compound for a defined period (e.g., 72 hours). Cell viability would be measured using assays such as MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).

3. Western Blot Analysis:

-

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of downstream signaling proteins.

-

Methodology: Melanoma cells would be treated with this compound for a short duration (e.g., 1-2 hours). Cell lysates would then be prepared and subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK), total ERK1/2, and other relevant pathway components. A reduction in the p-ERK/total ERK ratio would indicate target engagement.

4. In Vivo Xenograft Studies:

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

-

Methodology: Human melanoma cell lines would be implanted subcutaneously into immunocompromised mice (e.g., nude mice).[1] Once tumors are established, mice would be randomized to receive vehicle control or this compound orally at various dose levels and schedules. Tumor volume and body weight would be measured regularly. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).

The logical workflow for the preclinical assessment of a novel MEK inhibitor like this compound is depicted in the following diagram.

The Clinical Context of MEK Inhibition in Melanoma

The development of MEK inhibitors has been a significant advancement in the treatment of BRAF-mutant melanoma. However, monotherapy with either a BRAF inhibitor or a MEK inhibitor often leads to the development of resistance.[5][6] Consequently, the standard of care for advanced BRAF V600-mutant melanoma is now combination therapy with a BRAF inhibitor and a MEK inhibitor. This dual-targeting approach has been shown to improve progression-free and overall survival compared to BRAF inhibitor monotherapy.[3]

Furthermore, the MAPK pathway can interact with other signaling cascades, such as the PI3K/AKT pathway.[7][8] Inhibition of the MAPK pathway can sometimes lead to the compensatory activation of the PI3K/AKT pathway, providing a mechanism of resistance.[8] This has led to clinical investigations of combining MEK inhibitors with inhibitors of other pathways.

Future Directions

While the development status of this compound is not publicly detailed, the landscape of melanoma treatment continues to evolve. Future research in the area of MEK inhibition will likely focus on:

-

Overcoming Resistance: Developing novel combination strategies to combat intrinsic and acquired resistance to MAPK pathway inhibitors.

-

Optimizing Therapeutic Combinations: Identifying the most effective combination partners for MEK inhibitors, which may include other targeted therapies or immunotherapies.

-

Biomarker Development: Discovering and validating biomarkers to better select patients who are most likely to respond to MEK inhibitor-based therapies.

References

- 1. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. Multiple signaling pathways must be targeted to overcome drug resistance in cell lines derived from melanoma metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

EBI-1051: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-1051 is a potent and orally bioavailable small molecule inhibitor of MEK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. By targeting MEK, this compound effectively suppresses the downstream phosphorylation of ERK1/2, leading to the inhibition of cell proliferation and tumor growth. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, including quantitative data on its potency, detailed experimental methodologies for assessing its activity, and a visualization of its mechanism of action within the MAPK pathway.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

This compound exerts its biological effects through the direct inhibition of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity kinases that act as a central node in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis. In many cancers, mutations in upstream components like RAS or BRAF lead to the constitutive activation of this cascade, promoting uncontrolled cell growth.

This compound is a non-ATP-competitive inhibitor, binding to an allosteric pocket on the MEK protein. This binding event prevents the conformational changes required for MEK to be phosphorylated and activated by its upstream activator, RAF kinase. Consequently, the phosphorylation and activation of the sole known substrates of MEK, ERK1 and ERK2 (Extracellular signal-regulated kinase 1 and 2), are blocked. The inhibition of ERK1/2 phosphorylation is the primary downstream effect of this compound, leading to the suppression of a multitude of downstream cellular processes that are dependent on ERK signaling.

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Cellular Activity

This compound has demonstrated high potency against its target MEK and significant anti-proliferative activity in various cancer cell lines. The following tables summarize the key quantitative data reported for this compound.

| Target | IC50 (nM) | Reference |

| MEK1 | 3.9 | [1] |

Table 1: In vitro enzymatic activity of this compound against MEK1.

| Cell Line | Cancer Type | IC50 (nM) | Comparison (AZD6244 IC50, nM) | Reference |

| Colo-205 | Colorectal Cancer | 4.7 | >1000 | [1] |

| A549 | Non-Small Cell Lung Cancer | Superior Potency | - | [1] |

| MDA-MB-231 | Breast Cancer | Superior Potency | - | [1] |

Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. Note: While the Lu et al. (2018) publication states superior potency in A549 and MDA-MB-231 cell lines compared to AZD6244, specific IC50 values for this compound in these lines were not provided in the abstract.

Experimental Protocols

This section details the methodologies used to characterize the downstream signaling effects of this compound. These protocols are based on the information available in the primary literature describing the discovery of this compound[1].

In Vitro MEK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of MEK1.

Methodology:

-

Enzyme and Substrate: Recombinant active MEK1 and inactive ERK2 were used.

-

Reaction Buffer: A standard kinase assay buffer containing ATP and necessary co-factors (e.g., MgCl2) was utilized.

-

Procedure:

-

This compound was serially diluted to various concentrations.

-

The compound dilutions were pre-incubated with MEK1 enzyme.

-

The kinase reaction was initiated by the addition of ATP and the substrate, inactive ERK2.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was terminated, and the amount of phosphorylated ERK2 (p-ERK) was quantified.

-

-

Detection: The level of p-ERK was measured using a suitable detection method, such as ELISA or a fluorescence-based assay.

-

Data Analysis: The IC50 value was calculated by plotting the percentage of MEK1 inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Lines: Colo-205, A549, and MDA-MB-231 cells were used.

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Cells were seeded in 96-well plates at a predetermined density.

-

After allowing the cells to attach overnight, they were treated with various concentrations of this compound.

-

Cells were incubated with the compound for a specified duration (e.g., 72 hours).

-

Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay that measures cell metabolic activity or ATP content.

-

-

Data Analysis: The IC50 values were determined by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: Colo-205 human colorectal cancer cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at a specified dose and schedule. The control group received the vehicle.

-

Efficacy Assessment: Tumor volume was measured regularly (e.g., twice a week) using calipers. Body weight was also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis (p-ERK Western Blot):

-

At the end of the study, or at specific time points after the final dose, tumors were excised.

-

Tumor lysates were prepared, and protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities were quantified to determine the level of p-ERK inhibition in the tumors of the treated group compared to the control group.

-

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of this compound.

Broader Downstream Effects and Potential Off-Target Considerations

While the primary and most well-characterized downstream effect of this compound is the inhibition of ERK1/2 phosphorylation, it is important for drug development professionals to consider the broader consequences of MEK inhibition.

-

Feedback Mechanisms: Inhibition of the MEK/ERK pathway can lead to the relief of negative feedback loops that normally restrain upstream signaling. For instance, ERK can phosphorylate and inhibit RAF, so MEK inhibition can lead to increased RAF activity. This is a known mechanism of acquired resistance to MEK inhibitors.

-

Crosstalk with Other Pathways: The MAPK pathway has extensive crosstalk with other signaling networks, notably the PI3K/Akt/mTOR pathway. Inhibition of the MEK/ERK pathway can sometimes lead to the compensatory activation of the PI3K/Akt pathway, which can also promote cell survival and proliferation. This provides a rationale for combination therapies targeting both pathways.

-

Off-Target Effects: While this compound is a potent MEK inhibitor, comprehensive kinome-wide profiling data is not publicly available to definitively rule out off-target effects. As with any small molecule inhibitor, the potential for off-target activities should be considered during preclinical development, as they could contribute to both efficacy and toxicity.

Conclusion

This compound is a potent MEK inhibitor that effectively targets the MAPK/ERK signaling pathway, a key driver of proliferation in many cancers. Its high potency and demonstrated in vitro and in vivo activity make it a promising candidate for further development. A thorough understanding of its downstream signaling effects, including the direct inhibition of ERK phosphorylation and the potential for pathway crosstalk and feedback activation, is crucial for its rational clinical development, both as a monotherapy and in combination with other targeted agents. Further studies to elucidate its broader kinome selectivity and the long-term consequences of MEK inhibition will provide a more complete picture of its therapeutic potential and guide its optimal clinical application.

References

EBI-1051: A Technical Overview of its Core Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-1051 is a novel, orally bioavailable small molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the proliferation and survival of various cancer cell types. This compound, a benzofuran derivative, has demonstrated potent preclinical anti-tumor activity. This document provides a detailed technical guide on the target binding affinity, and kinetics of this compound, along with the experimental methodologies used for its characterization.

Quantitative Binding and Potency Data

While specific kinetic parameters such as Kd, kon, and koff for this compound are not publicly available, the following table summarizes the reported potency of the compound in both biochemical and cellular assays.

| Parameter | Target/Cell Line | Value (nM) |

| Biochemical IC50 | MEK1 | 10.8[2] |

| Cellular IC50 | COLO 205 | 4.7[2] |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the MEK1/2 kinases within the RAS-RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound's inhibition of MEK1/2 prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.

References

In Vivo Efficacy of EBI-1051 in Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-1051 is a novel, orally bioavailable small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. Preclinical studies have demonstrated the in vivo efficacy of this compound in xenograft models of human cancer, suggesting its potential as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the available in vivo data for this compound, with a focus on its activity in xenograft models.

Core Findings from Preclinical In Vivo Studies

This compound has demonstrated significant anti-tumor activity in a COLO-205 human colorectal cancer xenograft model.[1] Studies have shown that oral administration of this compound leads to potent and sustained tumor growth inhibition.

Quantitative Data Summary

Due to the limited availability of public data, a detailed quantitative summary of tumor growth inhibition, dosing regimens, and other key parameters from the primary study "Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold" could not be compiled. Access to the full text of this publication is required to provide a comprehensive tabular summary.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are presumed to be described in the primary research article. However, based on standard practices for xenograft studies with MEK inhibitors and the COLO-205 cell line, a generalized protocol can be outlined.

COLO-205 Xenograft Model Protocol (Generalized)

-

Cell Culture: COLO-205 human colorectal adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of COLO-205 cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) is subcutaneously injected into the flank of each mouse. The cell suspension may be mixed with a basement membrane matrix (e.g., Matrigel) to enhance tumor take and growth.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Drug Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension). Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules (e.g., once or twice daily).

-

Endpoint Analysis: The study is typically terminated when tumors in the control group reach a maximum allowable size. Key endpoints include tumor growth inhibition (TGI), which is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight of the animals is also monitored as an indicator of toxicity.

-

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling. This can include measuring the levels of phosphorylated ERK (p-ERK) by methods such as western blotting or immunohistochemistry to confirm MEK inhibition.

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting MEK1 and MEK2, the direct upstream kinases of ERK1 and ERK2. This blockade prevents the phosphorylation and subsequent activation of ERK, a key signaling node that promotes cell proliferation, survival, and differentiation.

Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound in a xenograft model is depicted below.

Caption: Workflow for in vivo xenograft studies of this compound.

Conclusion

This compound has demonstrated promising preclinical anti-tumor activity as a MEK inhibitor in xenograft models. Further investigation and public dissemination of detailed quantitative data from these studies are warranted to fully elucidate its therapeutic potential and guide future clinical development. The information presented in this guide provides a foundational understanding of the in vivo evaluation of this compound based on currently available information.

References

The Pharmacodynamics of EBI-1051: A Technical Overview for Cancer Research Professionals

An in-depth guide to the cellular effects of the novel MEK inhibitor, EBI-1051, in cancer cell lines.

Executive Summary

This compound is a potent and orally bioavailable inhibitor of MEK1 and MEK2, central kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of this pathway is a key driver in a significant portion of human cancers, making MEK an important therapeutic target. This technical guide provides a comprehensive analysis of the pharmacodynamics of this compound in various cancer cell lines, detailing its mechanism of action, impact on cell viability and apoptosis, and its effects on downstream signaling. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

This compound exerts its anti-tumor activity by targeting the MEK1 and MEK2 enzymes within the RAS/RAF/MEK/ERK pathway. As a non-ATP-competitive inhibitor, this compound binds to an allosteric pocket on the MEK kinase, preventing its activation by upstream RAF kinases. This, in turn, blocks the phosphorylation and subsequent activation of ERK1 and ERK2, the sole known substrates of MEK. The inhibition of ERK signaling leads to the modulation of numerous downstream transcription factors responsible for cell proliferation and survival, ultimately resulting in anti-tumor effects in cancer cells with a dependency on this pathway.

EBI-1051: A Technical Overview of a Novel MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of EBI-1051, a potent and orally bioavailable inhibitor of MEK1/2. The information presented is based on publicly available scientific literature.

Introduction

This compound is a novel small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK) enzymes, specifically MEK1 and MEK2.[1] Developed through a collaboration between Shanghai Hengrui Pharmaceutical Co., Ltd. and Eternity Bioscience Inc., this compound emerged from a scaffold hopping approach based on known clinical compounds.[1] It belongs to a series of benzofuran derivatives and has shown significant promise in preclinical studies for the treatment of melanoma and other cancers associated with the MAPK/ERK signaling pathway.[1]

Mechanism of Action

This compound is an allosteric inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth. By binding to a unique allosteric site on the MEK enzymes, this compound prevents the phosphorylation and activation of their sole downstream substrates, ERK1 and ERK2. This ultimately leads to the inhibition of tumor cell proliferation and survival.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Discovery and Optimization

The discovery of this compound was accomplished through a medicinal chemistry strategy known as scaffold hopping. This approach aims to identify novel molecular backbones that retain the biological activity of a known active compound while potentially offering improved properties such as potency, selectivity, or pharmacokinetics. The process generally involves identifying a starting compound with known activity and then using computational and synthetic methods to replace its core structure with a different scaffold, while preserving the key pharmacophoric features.

Caption: Conceptual workflow for the discovery of this compound via scaffold hopping.

Quantitative Data

This compound has demonstrated high potency in both biochemical and cell-based assays. The following tables summarize the available quantitative data. More detailed comparative data against other MEK inhibitors and comprehensive in vivo efficacy results are not publicly available at this time.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Assay Type | IC50 (nM) |

| MEK1 | Biochemical Kinase Assay | 3.9 |

| COLO 205 (BRAF V600E) | Cell Proliferation Assay | 4.7 |

| A549 (KRAS G12S) | Cell Proliferation Assay | Data not available |

| MDA-MB-231 (BRAF G464V) | Cell Proliferation Assay | Data not available |

IC50: Half-maximal inhibitory concentration.

Table 2: Comparative In Vitro Potency of this compound and AZD6244 (Selumetinib)

| Cell Line | This compound IC50 (nM) | AZD6244 IC50 (nM) |

| COLO 205 | 4.7 | Data not available |

| A549 | Data not available | Data not available |

| MDA-MB-231 | Data not available | Data not available |

The primary literature states that this compound showed superior potency compared to AZD6244 in these cell lines, but the specific IC50 values for AZD6244 were not found in the available search results.[1]

Table 3: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Value |

| Route of Administration | Oral |

| Bioavailability | Good |

| Cmax | Data not available |

| Tmax | Data not available |

| AUC | Data not available |

| Half-life (t1/2) | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 4: In Vivo Efficacy of this compound in COLO-205 Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition |

| Mouse (COLO-205 tumor xenograft) | Data not available | Excellent |

Specific quantitative data on tumor growth inhibition, dosing, and statistical analysis are not publicly available.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully available in the public domain. The following are generalized methodologies for the key experiments performed during its preclinical development.

MEK1 Kinase Assay

A biochemical assay was likely used to determine the direct inhibitory activity of this compound on the MEK1 enzyme. A typical protocol would involve:

-

Reagents: Recombinant human MEK1 enzyme, inactive ERK2 as a substrate, ATP, and the test compound (this compound) at various concentrations.

-

Procedure:

-

MEK1, ERK2, and this compound are incubated together in an appropriate assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped.

-

-

Detection: The level of ERK2 phosphorylation is quantified, commonly using methods such as ELISA with a phospho-specific antibody or radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

To assess the anti-proliferative effects of this compound on cancer cell lines, a cell viability assay was performed. A standard protocol would be as follows:

-

Cell Culture: Human cancer cell lines (e.g., COLO-205, A549, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (typically 72 hours) to allow for effects on cell proliferation.

-

Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well. These reagents are metabolized by viable cells into a colored or fluorescent product.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

In Vivo Xenograft Mouse Model

The in vivo efficacy of this compound was evaluated in a tumor xenograft model. A general procedure for such a study is:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: A suspension of human cancer cells (e.g., COLO-205) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally to the treatment group according to a specific dosing schedule and concentration. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Pharmacokinetic Study in Rats

To determine the oral bioavailability and other pharmacokinetic properties of this compound, a study in rats was conducted. A typical protocol involves:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: A single dose of this compound is administered orally (e.g., by gavage). A separate group may receive an intravenous dose to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected at various time points after dosing.

-

Plasma Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion

This compound is a potent and orally efficacious MEK inhibitor with a novel benzofuran scaffold. Preclinical data indicate strong in vitro activity against cancer cell lines with activating mutations in the MAPK pathway and significant in vivo anti-tumor efficacy. Its favorable pharmacokinetic profile suggests its potential for clinical development in the treatment of melanoma and other MEK-associated cancers. Further publication of detailed preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound.

References

EBI-1051: A Technical Overview of its Role in MAPK Pathway Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of EBI-1051, a novel, orally bioavailable small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase). Developed as a potent and selective antagonist of the MAPK/ERK pathway, this compound has demonstrated significant preclinical activity in various cancer models. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this compound.

Core Mechanism of Action: Allosteric Inhibition of MEK

This compound functions as a highly selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors like this compound bind to a distinct pocket adjacent to the ATP-binding site. This binding induces a conformational change in the MEK enzyme, locking it in a catalytically inactive state. This mechanism prevents the phosphorylation and subsequent activation of ERK1/2, the downstream effectors of MEK. By effectively halting the signal transduction through the MAPK pathway, this compound disrupts key cellular processes often dysregulated in cancer, such as cell proliferation, survival, and differentiation.[1][2]

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against MEK and cancer cell lines. The following table summarizes the key quantitative data reported in preclinical studies.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| MEK | Enzymatic Assay | 3.9 | [3] |

| MEK1 | Enzymatic Assay | 10.8 | [4] |

| COLO-205 (human colorectal adenocarcinoma) | Cell Viability Assay | 4.7 | [3][4] |

| A549 (human lung carcinoma) | Not Specified | Data not available | [5] |

| MDA-MB-231 (human breast adenocarcinoma) | Not Specified | Data not available | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are representative methods based on standard practices in the field, as the specific protocols from the primary research on this compound are not publicly available.

MEK1 Enzymatic Assay (General Protocol)

This assay is designed to measure the ability of this compound to inhibit the enzymatic activity of MEK1.

Materials:

-

Recombinant human MEK1 enzyme

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate (e.g., inactive ERK2)

-

This compound (at various concentrations)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the MEK1 enzyme, the inactive ERK2 substrate, and the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: General workflow for an in vitro MEK1 enzymatic inhibition assay.

Cell Viability Assay (COLO-205)

This assay determines the effect of this compound on the viability of the COLO-205 human colorectal adenocarcinoma cell line.

Materials:

-

COLO-205 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (at various concentrations)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well opaque-walled plates

-

Incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Seed COLO-205 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model (COLO-205)

This model assesses the in vivo efficacy of this compound in a mouse model bearing human colorectal tumors.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

COLO-205 cells

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of COLO-205 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Caption: Workflow for a COLO-205 xenograft tumor model to evaluate in vivo efficacy.

Conclusion

This compound is a potent and orally efficacious MEK inhibitor with a clear mechanism of action targeting the MAPK signaling pathway. Preclinical data have demonstrated its significant anti-proliferative effects in vitro and anti-tumor efficacy in vivo. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other MEK inhibitors for the treatment of cancers with aberrant MAPK signaling. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A preclinical report of a cobimetinib-inspired novel anticancer small-molecule scaffold of isoflavones, NSC777213, for targeting PI3K/AKT/mTOR/MEK in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound |CAS:1801896-05-8 Probechem Biochemicals [probechem.com]

- 5. Discovery of this compound: A novel and orally efficacious MEK inhibitor with benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

EBI-1051: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of EBI-1051, a potent and orally efficacious MEK inhibitor. The following sections detail the mechanism of action, protocols for cell culture of relevant cancer lines, in vitro cell viability assays, and MEK1 kinase inhibition assays.

Mechanism of Action

This compound is a selective inhibitor of MEK1, a key protein kinase in the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of the MAPK/ERK pathway, promoting uncontrolled cell growth. This compound's inhibition of MEK1 prevents the phosphorylation and activation of its downstream target, ERK, thereby blocking the pro-proliferative signals and leading to an anti-tumor effect in cancer cells with a dependency on this pathway.

MAPK/ERK Signaling Pathway and this compound Inhibition

Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its direct target, MEK1, and in various cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) |

| MEK1 | In Vitro Kinase Assay | 3.9 |

| colo-205 | Cell Viability Assay | 4.7 |

| A549 | Cell Viability Assay | 10.8 |

| MDA-MB-231 | Cell Viability Assay | Not explicitly quantified, but showed superior potency to AZD6244 |

Data sourced from Lu B, et al. Bioorg Med Chem. 2018 Feb 1;26(3):581-589.[1]

Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound based on standard laboratory procedures.

Cell Line Culture and Maintenance

a. colo-205 (Human Colorectal Adenocarcinoma)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: These cells grow as a mixture of adherent and suspension cells. For passaging, collect the cells in suspension by gentle centrifugation of the medium. Detach the adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Combine the cell populations, centrifuge, and resuspend in fresh medium for subculturing.

b. A549 (Human Lung Carcinoma)

-

Culture Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, remove the medium, rinse with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with fresh medium, centrifuge the cells, and resuspend for plating.

c. MDA-MB-231 (Human Breast Adenocarcinoma)

-

Culture Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a non-CO2 incubator. This medium is formulated for use in a free gas exchange with atmospheric air.

-

Subculture: When cells reach 80-90% confluency, detach using Trypsin-EDTA. These cells can be somewhat difficult to detach. After detachment, neutralize with fresh medium, centrifuge, and resuspend for plating.

In Vitro Cell Viability Assay (MTS Assay)

This protocol is designed to determine the IC50 value of this compound in cancer cell lines.

Caption: Workflow for determining cell viability using the MTS assay.

Materials:

-

Cultured cancer cells (colo-205, A549, or MDA-MB-231)

-

Complete culture medium

-

96-well clear-bottom, black-walled tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in culture medium. A common starting concentration for the highest dose is 10 µM, with 8-10 serial dilutions.

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at the appropriate culture conditions.

-

-

MTS Assay and Data Collection:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized viability against the log of the this compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

In Vitro MEK1 Kinase Assay

This protocol provides a general framework for determining the direct inhibitory effect of this compound on MEK1 kinase activity.

Caption: General workflow for an in vitro MEK1 kinase inhibition assay.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 (as a substrate)

-

Kinase assay buffer

-

ATP

-

This compound stock solution

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, anti-phospho-ERK antibody for ELISA)

-

384-well low-volume plates

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Prepare a solution of MEK1 and inactive ERK2 in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add this compound dilutions or vehicle control to the wells of a 384-well plate.

-

Add the MEK1/ERK2 solution to the wells and incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production, which is proportional to kinase activity).

-

Incubate as required by the detection method.

-

Measure the signal (luminescence or absorbance).

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% kinase activity).

-

Plot the percentage of kinase activity against the log of the this compound concentration.

-

Use a non-linear regression to determine the IC50 value.

-

References

Application Notes and Protocols for EBI-1051 in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-1051 is a novel, orally bioavailable small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a variety of human cancers, making MEK an attractive target for therapeutic intervention. Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various cancer cell lines and has shown excellent in vivo efficacy in mouse xenograft models, particularly with the COLO-205 colorectal adenocarcinoma cell line.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical mouse tumor models, with a specific focus on the COLO-205 xenograft model.

Mechanism of Action

This compound selectively targets and inhibits the activity of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK kinases are central components of the RAS/RAF/MEK/ERK signaling cascade. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which in turn blocks the downstream signaling events that promote cell proliferation, survival, and differentiation.

Quantitative Data

While the primary literature describes this compound as having "excellent in vivo efficacy," specific quantitative data from these studies are not publicly available.[1][2] To illustrate the expected experimental outcomes and data presentation, the following tables provide representative data from a study using another potent MEK inhibitor, selumetinib, in a KRAS-mutant lung cancer mouse model. This data should be considered illustrative for designing and evaluating studies with this compound.

Table 1: In Vitro Potency of MEK Inhibitors

| Cell Line | IC₅₀ (nM) - this compound | Reference |

| MEK1 (enzymatic assay) | 3.9 | [2] |

| COLO-205 | Not Available | - |

Table 2: Representative In Vivo Efficacy of a MEK Inhibitor (Selumetinib) in a KRAS G12C Mouse Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | Oral gavage, daily | 1250 ± 150 | 0 |

| Selumetinib | 25 mg/kg, oral gavage, daily | 450 ± 75 | 64 |

Note: This data is representative and not specific to this compound. Efficacy will vary based on the specific model, dosage, and treatment duration.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound in a COLO-205 subcutaneous xenograft mouse model.

Protocol 1: Establishment of COLO-205 Xenograft Model

Materials:

-

COLO-205 human colorectal adenocarcinoma cell line

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old

-

Syringes (1 mL) and needles (27-gauge)

-

Digital calipers

Procedure:

-

Cell Culture: Culture COLO-205 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS. Perform a cell count using a hemocytometer and assess viability (should be >95%) via trypan blue exclusion. Adjust the cell concentration to 2 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel®. Keep the cell suspension on ice.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ COLO-205 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound and Efficacy Evaluation

Materials:

-

This compound

-

Vehicle for oral formulation (e.g., 0.5% Hydroxypropyl Methylcellulose (HPMC) in sterile water)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Formulation Preparation: Prepare the this compound formulation for oral administration. A common vehicle for similar compounds is 0.5% HPMC and 0.2% Tween 80 in sterile water. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Dosing: Administer this compound orally via gavage once or twice daily. The specific dosage should be determined from dose-finding studies, but a starting point could be in the range of 10-50 mg/kg. The control group should receive the vehicle only.

-

Monitoring:

-

Measure tumor volumes 2-3 times weekly.

-

Record the body weight of each mouse at the same frequency to monitor for toxicity.

-

Observe the general health and behavior of the mice daily.

-

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size (e.g., 2000 mm³).

-

Data Analysis:

-

Calculate the mean tumor volume ± SEM for each group at each measurement point.

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot for p-ERK levels, immunohistochemistry).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical in vivo efficacy study of this compound.

References

Application Notes and Protocols for EBI-1051 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-1051 is a potent and orally efficacious inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in many human cancers, making MEK an attractive target for therapeutic intervention. Preclinical studies have demonstrated the potential of this compound in tumor models, particularly in colorectal cancer.[1] These application notes provide a detailed overview of the recommended, albeit extrapolated, dosage and protocols for the use of this compound in animal studies, based on available data for this compound and analogous MEK inhibitors.

Disclaimer: Specific dosage and formulation data for this compound in animal models are not publicly available. The following protocols and dosage recommendations are based on studies of other MEK inhibitors (e.g., Trametinib, Selumetinib) in similar xenograft models. Researchers should perform dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental conditions.

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of ERK1 and ERK2, which are downstream effectors in the RAS/RAF/MEK/ERK pathway. The inhibition of this cascade leads to the downregulation of signaling pathways that promote cell proliferation, survival, and differentiation, ultimately leading to tumor growth inhibition.

Recommended Dosage for Animal Studies (Extrapolated)

The following table provides a summary of dosages for other MEK inhibitors used in mouse xenograft models, which can serve as a starting point for dose-range finding studies with this compound.

| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |

| Trametinib | Mouse | KRAS mutant CRC xenograft | 3 mg/kg | Oral Gavage | Every other day | [2] |

| Trametinib | Mouse | Rhabdomyosarcoma xenograft | 3 mg/kg | Oral Gavage | Daily | [3] |

| Trametinib | Mouse | GVHD model | 0.1 - 0.3 mg/kg | Oral Gavage | Daily | [4][5] |

| Selumetinib | Mouse | HCT116 CRC xenograft | 25 mg/kg | Oral Gavage | Twice daily | [6][7] |

| Dabrafenib | Mouse | Colo 205 xenograft | 3 - 100 mg/kg | Oral Gavage | Daily | [8] |

Note: CRC stands for Colorectal Cancer; GVHD for Graft-Versus-Host Disease.

Experimental Protocols

In Vivo Efficacy Study in a Colo-205 Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study using a human colorectal cancer (COLO-205) xenograft model in immunodeficient mice.

Materials:

-

This compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)[6]

-

COLO-205 human colorectal adenocarcinoma cell line

-

6-8 week old female athymic nude mice

-

Cell culture medium and reagents

-

Matrigel

-

Sterile syringes and gavage needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Methodology:

-

Cell Culture: Culture COLO-205 cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, dilute the stock solution to the desired final concentration with the vehicle. A common vehicle for oral gavage is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.[6]

-

Administer the this compound formulation or vehicle control to the respective groups via oral gavage. The administration volume is typically 10 mL/kg of body weight.

-

-

Efficacy Assessment:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition.

-

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals. Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

Pharmacodynamic (PD) Marker Analysis

To confirm the mechanism of action of this compound in vivo, the modulation of the RAS/RAF/MEK/ERK pathway in tumor tissue can be assessed.

Protocol:

-

At the end of the efficacy study, or in a separate satellite group of animals, collect tumor samples at various time points after the final dose of this compound.

-

Immediately snap-freeze the tumor tissue in liquid nitrogen or homogenize in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Perform Western blot analysis on the tumor lysates to assess the phosphorylation status of ERK1/2 (p-ERK) and total ERK levels. A significant reduction in the p-ERK/total ERK ratio in the this compound treated group compared to the vehicle control would confirm target engagement.

Conclusion

This compound is a promising MEK inhibitor with demonstrated preclinical activity. While specific dosing information for animal studies is not yet widely published, the provided protocols and extrapolated dosage ranges from analogous MEK inhibitors offer a solid foundation for researchers to design and conduct their own in vivo studies. Careful dose-finding experiments and monitoring for toxicity are essential to ensure the generation of robust and reliable data. The accompanying diagrams of the signaling pathway and experimental workflow provide a clear visual guide for understanding the mechanism of action and the practical steps involved in evaluating this compound in a preclinical setting.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects [insight.jci.org]

- 5. The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Synergistic Effect of Selumetinib/Docetaxel Combination Therapy Monitored by [(18)F]FDG/[(18)F]FLT PET and Diffusion-Weighted Magnetic Resonance Imaging in a Colorectal Tumor Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

EBI-1051 Application Notes and Protocols for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and experimental preparation of EBI-1051, a potent and orally efficacious MEK inhibitor. The provided protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.

Solubility Profile

Understanding the solubility of this compound is critical for the preparation of stock solutions and experimental formulations. The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temperature | It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility.[1] |

| Ethanol | Not specified | Not specified | General information suggests that many organic compounds are soluble in ethanol, but specific quantitative data for this compound is not readily available. It is advisable to perform a solubility test for the desired concentration. |

| Water | Not specified | Not specified | This compound is expected to have low solubility in aqueous solutions. For in vitro cell culture and in vivo formulations, it is typically first dissolved in an organic solvent like DMSO. |

Experimental Protocols

In Vitro Experimentation: Preparation of Stock and Working Solutions

Objective: To prepare this compound solutions for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile cell culture medium

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 504.23 g/mol .

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.04 mg of this compound in 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath at room temperature can be used to aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with sterile cell culture medium to the desired final working concentration. It is crucial to add the DMSO stock solution to the culture medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vivo Experimentation: Formulation for Oral Administration (Gavage) in Mice

Objective: To prepare a stable and well-tolerated formulation of this compound for oral administration in mouse models. This compound has demonstrated excellent in vivo efficacy in colo-205 tumor xenograft models in mice.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or water

Recommended Vehicle Formulation (Example):

A common vehicle for oral gavage of hydrophobic compounds consists of a mixture of DMSO, PEG400, Tween 80, and saline or water. The following is a general starting point, and optimization may be required based on the desired dose and compound characteristics.

Example Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline):

-

Initial Dissolution: Dissolve the required amount of this compound in DMSO.

-

Addition of Co-solvents: Add PEG400 to the this compound/DMSO solution and mix thoroughly.

-

Addition of Surfactant: Add Tween 80 and mix until a clear solution is formed.

-

Final Dilution: Slowly add the saline or water to the mixture while continuously stirring or vortexing to form a stable suspension or solution.

-

Administration: The formulation should be prepared fresh daily and administered to mice via oral gavage at the desired dosage. The volume administered should be based on the animal's body weight.

Workflow for In Vivo Formulation Preparation:

Caption: Workflow for preparing this compound for oral administration.

Signaling Pathway

This compound is a highly potent inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers.

The RAS-RAF-MEK-ERK Signaling Cascade:

The pathway is initiated by the activation of cell surface receptors, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate MEK1 and MEK2. As a MEK inhibitor, this compound binds to and inhibits the activity of MEK1/2, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases). The inhibition of ERK1/2 activation ultimately leads to the downregulation of various cellular processes that promote tumor growth and survival.

Caption: The inhibitory action of this compound on the RAS-RAF-MEK-ERK pathway.

References

Application Notes and Protocols: Detection of p-ERK Inhibition by EBI-1051 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of cellular communication, governs a multitude of physiological processes including cell growth, differentiation, and survival. Dysregulation of this cascade is a frequent driver in various pathologies, most notably in cancer, making its components prime targets for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central players in this pathway, and their activation via phosphorylation at Threonine 202 and Tyrosine 204 is a critical event. Consequently, the detection of phosphorylated ERK (p-ERK) serves as a robust biomarker for pathway activation.

EBI-1051 is a potent and orally efficacious inhibitor of MEK, the upstream kinase responsible for ERK phosphorylation.[1] By targeting MEK, this compound effectively blocks the phosphorylation and subsequent activation of ERK1/2. This application note provides a detailed protocol for the treatment of cells with this compound and the subsequent analysis of p-ERK levels by Western blot, a fundamental technique for assessing the potency and cellular efficacy of MEK inhibitors.

Signaling Pathway Overview

The canonical MAPK/ERK signaling cascade is initiated by extracellular stimuli, such as growth factors, which activate receptor tyrosine kinases (RTKs). This triggers the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK1/2, which are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues, leading to their activation. Activated p-ERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately driving cellular responses. This compound exerts its inhibitory effect by binding to and inactivating MEK, thereby preventing the phosphorylation of ERK.

Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound.

Experimental Protocols

This section details the necessary steps for treating cultured cells with this compound and subsequently performing a Western blot to detect changes in ERK phosphorylation.

Materials and Reagents

-

Cell Lines: A cell line with a constitutively active or inducible MAPK pathway (e.g., COLO 205, A549, MDA-MB-231).

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Kit: BCA or Bradford assay.

-

Laemmli Sample Buffer: 4x or 6x.

-

SDS-PAGE Gels: Appropriate percentage for resolving ERK1/2 (typically 10-12%).

-

Transfer Buffer.

-

PVDF or Nitrocellulose Membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).

-

Rabbit or mouse anti-total ERK1/2.

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate (ECL).

-

Imaging System: For chemiluminescence detection.

Protocol 1: Cell Treatment with this compound

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment.

-

Serum Starvation (Optional): To minimize basal p-ERK levels, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS) prior to treatment.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. Given its low nanomolar IC50, a suggested concentration range for a dose-response experiment is 0.1 nM to 1000 nM.[1]

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.

-

Remove the old medium and add the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for a predetermined time. A typical treatment duration to observe significant inhibition of ERK phosphorylation is 1-4 hours.[2]

-

-

Cell Lysis:

-

After incubation, place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Protocol 2: Western Blotting for p-ERK and Total ERK

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation (p-ERK):

-

Incubate the membrane with anti-phospho-ERK1/2 antibody diluted in blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.[2]

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[2]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing for Total ERK:

-